molecular formula C72H61O4P B3224684 10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 1236191-19-7

10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No. B3224684
CAS RN: 1236191-19-7
M. Wt: 1021.2 g/mol
InChI Key: VQUYUHARRUOTBV-UHFFFAOYSA-N
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Description

10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a useful research compound. Its molecular formula is C72H61O4P and its molecular weight is 1021.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electroluminescent Materials

Research on bis(10-phenylanthracen-9-yl) derivatives containing heterocyclic moieties like 9-ethylcarbazole and dibenzofuran has shown potential in electroluminescent applications. Such materials have been utilized in OLED devices, demonstrating efficient blue emission properties. The synthesis of these derivatives via Suzuki cross-coupling reactions and their application in multilayered devices highlight their relevance in developing advanced electroluminescent materials (Kim et al., 2015).

Self-Assembled Monolayers

The design and synthesis of functionalized triethoxysilanes bearing anthracene-based semiconducting molecules have led to the development of self-assembled monolayers (SAMs) on SiO2 substrates. These SAMs have been employed as interfacial layers in ultrathin film transistors (UTFTs), showing the potential of such organic compounds in enhancing electronic device performance through molecular engineering (Heo et al., 2012).

Organic Solar Cells

Anthracene derivatives containing triarylamine hole stabilizers have been synthesized and investigated for their photovoltaic characteristics in solution-processed small-molecule organic solar cells (SMOSCs). These materials exhibit intramolecular charge transfer properties, leading to improved photovoltaic performance due to enhanced electron-richness of the anthracene core. Such research underscores the utility of anthracene derivatives in the development of efficient organic solar cells (Choi et al., 2012).

Synthesis and Property Exploration

The synthesis of new propeller-shaped emitting compounds like TAnDAP and TAnPDAP, and their physical property exploration, including optical, electrochemical, and electroluminescent properties, signify the application of complex anthracene derivatives in OLEDs. These compounds have been used as emitting layers in devices, demonstrating the potential of such materials in enhancing the luminance efficiency and color purity of OLEDs (Kang et al., 2016).

Metal Ion Coordination

Research on metal coordination to monolayers of anthracene derivatives at the air-water interface and in Langmuir-Blodgett (LB) films has provided insights into the interactions between metal ions and organic molecules. Such studies are crucial for understanding the assembly and behavior of organic-inorganic hybrid materials, potentially leading to novel applications in sensors, catalysis, and nanotechnology (Yang et al., 2011).

properties

IUPAC Name

10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H61O4P/c1-41(2)59-37-51(65-53-27-15-9-21-45(53)33-46-22-10-16-28-54(46)65)38-60(42(3)4)67(59)63-35-49-25-13-19-31-57(49)69-70-58-32-20-14-26-50(58)36-64(72(70)76-77(73,74)75-71(63)69)68-61(43(5)6)39-52(40-62(68)44(7)8)66-55-29-17-11-23-47(55)34-48-24-12-18-30-56(48)66/h9-44H,1-8H3,(H,73,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYUHARRUOTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18)C(C)C)O)C(C)C)C1=C2C=CC=CC2=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H61O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1021.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 2
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 3
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 4
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 5
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Reactant of Route 6
10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

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